5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

Medicinal Chemistry Process Chemistry Synthetic Efficiency

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid (CAS 406470-57-3) is a furan-2-carboxylic acid derivative containing a 4-fluorophenoxy methyl substituent at the 5-position of the furan ring, with the molecular formula C12H9FO4 and molecular weight of 236.19 g/mol. Characterized by spectral data including NMR and mass spectrometry, this compound serves primarily as a synthetic intermediate and scaffold for derivatization in medicinal chemistry research.

Molecular Formula C12H9FO4
Molecular Weight 236.19 g/mol
CAS No. 406470-57-3
Cat. No. B1296899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid
CAS406470-57-3
Molecular FormulaC12H9FO4
Molecular Weight236.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)F
InChIInChI=1S/C12H9FO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
InChIKeyKYVUAHUKHLAOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid (CAS 406470-57-3): A Verifiable Furan-2-Carboxylic Acid Scaffold


5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid (CAS 406470-57-3) is a furan-2-carboxylic acid derivative containing a 4-fluorophenoxy methyl substituent at the 5-position of the furan ring, with the molecular formula C12H9FO4 and molecular weight of 236.19 g/mol [1]. Characterized by spectral data including NMR and mass spectrometry, this compound serves primarily as a synthetic intermediate and scaffold for derivatization in medicinal chemistry research [2].

Why In-Class Substitution of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid Fails


Interchanging furan-2-carboxylic acid derivatives without rigorous evidence invites experimental failure due to distinct structural and physicochemical properties that directly modulate binding affinity, pharmacokinetics, and metabolic stability [1]. The specific 4-fluorophenoxy methyl substitution pattern fundamentally determines the compound's suitability for specific therapeutic programs and SAR studies [2], making simple replacement with any structurally similar analog an unjustified risk.

Product-Specific Evidence Guide: 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid


Synthetic Accessibility Advantage: Fewer Steps vs. Complex Furan-2-Carboxylic Acid Derivatives

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid offers a synthetic advantage over more complex furan-2-carboxylic acid derivatives claimed for metabolic disorders [1]. While the target compound is synthesized through a straightforward reaction of 4-fluorophenol with furan-2-carboxylic acid derivatives, comparator compounds such as 5-[(Z)-3-[3-[(4-fluorophenyl)methoxy]phenyl]prop-1-enyl]furan-2-carboxylic acid and 5-[2-[3-[(4-fluorophenyl)methoxy]phenyl]ethyl]furan-2-carboxylic acid require multi-step sequences involving Wittig or Heck coupling chemistry for their extended linker architectures [1]. This translates to fewer synthetic steps and higher overall yield potential for the target compound.

Medicinal Chemistry Process Chemistry Synthetic Efficiency

Lipophilicity Differentiation vs. Positional Isomer: XLogP3-AA Comparison

The target compound exhibits a computed XLogP3-AA value of 2.4 [1], a key parameter influencing membrane permeability and oral bioavailability in drug discovery programs. Its positional isomer, 5-((3-fluorophenoxy)methyl)furan-2-carboxylic acid (CAS not explicitly defined in source) retains identical molecular formula (C12H9FO4) and molecular weight (236.19 g/mol) but features a 3-fluorophenoxy substitution pattern. This ortho/meta substitution difference alters electron distribution and dipole moment, which would yield a different XLogP value and consequently distinct ADME properties. The 4-fluoro substitution pattern on the target compound provides predictable electronic effects due to para-positioning, making it preferable when consistent lipophilicity and metabolic stability are prioritized in lead optimization programs.

Medicinal Chemistry Drug Design Physicochemical Properties

Scaffold Value Supported by 5-Lipoxygenase Inhibitor Pharmacophore Data

The 5-((4-fluorophenoxy)methyl)furan structural motif is a critical pharmacophoric element within the 5-lipoxygenase (5-LOX) inhibitor CMI-977 . CMI-977 demonstrates potent 5-LOX inhibition with an IC50 of 117 nM in a human whole blood assay [1], and has been studied as an antiasthmatic agent . While 5-((4-fluorophenoxy)methyl)furan-2-carboxylic acid itself is a building block rather than the active pharmaceutical ingredient, its exact structural motif—the 5-(4-fluorophenoxymethyl)tetrahydrofuran core—is conserved in CMI-977. This establishes the compound as a validated precursor for synthesizing 5-LOX inhibitor candidates, distinguishing it from unrelated furan-2-carboxylic acid derivatives lacking this demonstrated pharmacophoric relevance.

Inflammation Research Enzyme Inhibition Asthma Leukotriene Biology

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid: Best Application Scenarios


Medicinal Chemistry SAR Programs Requiring Efficient Scaffold Derivatization

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is ideally suited for structure-activity relationship (SAR) campaigns where rapid analog generation is prioritized. Its synthetic accessibility advantage over complex furan-2-carboxylic acid derivatives translates to fewer synthetic steps and higher overall yield potential [1]. This efficiency accelerates the design-make-test-analyze cycle, enabling medicinal chemists to explore diverse chemical space around the furan-2-carboxylic acid scaffold without the synthetic bottlenecks associated with more elaborate comparator compounds.

Lead Optimization Requiring Defined Lipophilicity and Metabolic Stability

For lead optimization programs targeting oral bioavailability, the documented lipophilicity (XLogP3-AA = 2.4) of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid provides a quantitative starting point for property-based drug design [1]. The 4-fluorophenoxy moiety enhances lipophilicity and metabolic stability relative to non-fluorinated analogs, making this compound a strategic choice when balancing potency with favorable ADME properties is a critical program objective.

5-Lipoxygenase Inhibitor Discovery and CMI-977 Analog Synthesis

This compound serves as a validated precursor for synthesizing 5-lipoxygenase (5-LOX) inhibitor candidates, as its 5-(4-fluorophenoxymethyl)furan structural motif is conserved in the potent 5-LOX inhibitor CMI-977 (IC50 = 117 nM in human whole blood assay) [1][2]. Research programs exploring anti-inflammatory therapeutics targeting the leukotriene pathway should prioritize this specific building block over generic furan-2-carboxylic acid derivatives to ensure pharmacophoric relevance to established 5-LOX inhibitors.

Process Chemistry Development for Scalable Furan-Based Building Blocks

The relatively straightforward synthesis of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid via nucleophilic substitution makes it an attractive candidate for process chemistry optimization [1]. Unlike comparator compounds requiring multi-step Wittig or Heck coupling sequences for extended linker architectures [1], this compound's simpler route enables more predictable scale-up, lower cost of goods, and more reliable supply chain continuity for research programs advancing toward preclinical development.

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